Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of catalysts such as copper salts and ligands like proline in a green solvent like aqueous ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial agent with a quinoline core.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro substituent, and ester functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
IZRPILJOHNELFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)Cl)C |
Origin of Product |
United States |
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